3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one
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Overview
Description
3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxy group attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step involves the methylation of the hydroxyl group on the chromen-2-one core using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Attachment of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the chromen-2-one core using 2-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Nucleophilic Substitution: The fluorobenzenesulfonyl group can be a site for nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of brominated derivatives, while nucleophilic substitution can result in the replacement of the fluorobenzenesulfonyl group with other nucleophiles.
Scientific Research Applications
3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The fluorobenzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The chromen-2-one core can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one
- 3-(2-bromobenzenesulfonyl)-6-methoxy-2H-chromen-2-one
- 3-(2-iodobenzenesulfonyl)-6-methoxy-2H-chromen-2-one
Uniqueness
3-(2-fluorobenzenesulfonyl)-6-methoxy-2H-chromen-2-one is unique due to the presence of the fluorine atom in the benzenesulfonyl group. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The presence of the methoxy group further enhances its lipophilicity and potential biological interactions.
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-11-6-7-13-10(8-11)9-15(16(18)22-13)23(19,20)14-5-3-2-4-12(14)17/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFNMWOKGGMBCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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